molecular formula C10H20N2O3 B13061503 Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate

Cat. No.: B13061503
M. Wt: 216.28 g/mol
InChI Key: FZVOHJXQEKJKOC-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with 3-amino-2,2-dimethyl-3-oxopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is often purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various functionalized carbamates .

Mechanism of Action

The mechanism by which tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate exerts its effects involves the formation of a stable carbamate bond. This bond provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be selectively deprotected under acidic or basic conditions, allowing for controlled release of the amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate is unique due to its specific structure, which provides both steric hindrance and functional versatility. Its ability to protect amine groups while allowing for selective deprotection makes it a valuable intermediate in complex organic syntheses .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(4,5)7(11)13/h6H2,1-5H3,(H2,11,13)(H,12,14)

InChI Key

FZVOHJXQEKJKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(=O)N

Origin of Product

United States

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